molecular formula C9H5F3INO B3120091 6-Iodo-4-(trifluoromethyl)indolin-2-one CAS No. 259667-69-1

6-Iodo-4-(trifluoromethyl)indolin-2-one

Cat. No. B3120091
M. Wt: 327.04 g/mol
InChI Key: CPCMXCYOJWFVGT-UHFFFAOYSA-N
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Patent
US06576656B1

Procedure details

To methyl [2-nitro-4-iodo-6-(trifluoromethyl)phenyl]acetate (33.11 g, 85.1 mmol) in MeOH (1000 mL) at 0° C. was added aqueous 20% TiCl3 (815 g, 12.4 eq). The cooling bath was removed and the resulting mixture stirred at room temperature for 3 hours and then left overnight. To the mixture was then added aqueous 6N HCl (900 mL) and the mixture extracted with EtOAc:toluene (1:1, 3×1000 mL) and EtOAc:toluene (2:1, 3×900 mL and 3×500 mL). The extracts were combined and dried (anhydrous MgSO4). After filtration, the solvent was removed in vacuo to give a light brown solid. Purification was carried out by crystallization from EtOH (300 mL) to give the title compound as a light brown crystalline solid (21.588 g, 78%).
Name
methyl [2-nitro-4-iodo-6-(trifluoromethyl)phenyl]acetate
Quantity
33.11 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3
Quantity
815 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([I:10])[CH:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:5]=1[CH2:15][C:16]([O:18]C)=O)([O-])=O>CO>[F:12][C:11]([F:14])([F:13])[C:6]1[CH:7]=[C:8]([I:10])[CH:9]=[C:4]2[C:5]=1[CH2:15][C:16](=[O:18])[NH:1]2

Inputs

Step One
Name
methyl [2-nitro-4-iodo-6-(trifluoromethyl)phenyl]acetate
Quantity
33.11 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)I)C(F)(F)F)CC(=O)OC
Name
TiCl3
Quantity
815 g
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
added aqueous 6N HCl (900 mL) and the mixture extracted with EtOAc:toluene (1:1, 3×1000 mL) and EtOAc:toluene (2:1, 3×900 mL and 3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light brown solid
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
was carried out by crystallization from EtOH (300 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=C2CC(NC2=CC(=C1)I)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.588 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.